![molecular formula C14H17N5O B2518853 1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine CAS No. 1355234-48-8](/img/structure/B2518853.png)
1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine
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Overview
Description
1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine, also known as PPCPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biochemistry. PPCPA is a piperidine derivative that contains a triazole ring and a carbonyl group, which makes it a versatile molecule that can be used for various purposes.
Scientific Research Applications
Antiviral Activity
Indole derivatives, including those containing the triazole moiety, have attracted attention due to their antiviral properties. Researchers have synthesized various indole derivatives and evaluated their efficacy against viruses. For instance:
- 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus .
Drug Development
Given the indole scaffold’s versatility, researchers may explore our compound as a starting point for synthesizing novel drug candidates. It could serve as a pharmacophore in developing agents for various diseases.
Mechanism of Action
Target of Action
It’s known that similar compounds with a triazole moiety actively contribute to binding to the active site of enzymes .
Mode of Action
It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can lead to changes in the enzyme’s function, potentially inhibiting its activity.
Biochemical Pathways
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a variety of biochemical pathways.
Result of Action
Similar compounds have been found to induce apoptosis in certain cell lines , suggesting that this compound may have similar effects.
properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(1-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c15-11-6-8-18(9-7-11)14(20)13-10-19(17-16-13)12-4-2-1-3-5-12/h1-5,10-11H,6-9,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOBLCZYKOCNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1-phenyl-1H-1,2,3-triazol-4-yl)carbonyl]piperidin-4-amine |
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